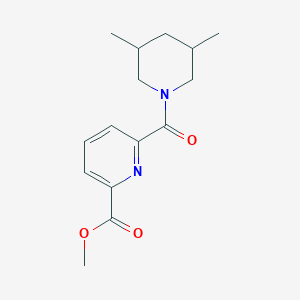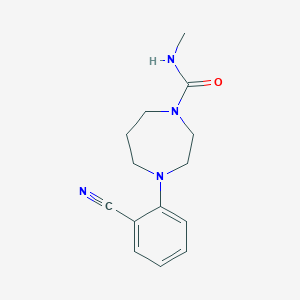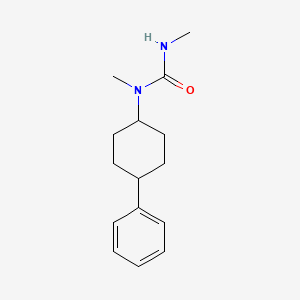
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is found in the brain and spinal cord. SNC-80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders.
作用機序
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea exerts its effects by binding to and activating the delta-opioid receptor, which is found in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia (pain relief) and other effects. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is highly selective for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists.
Biochemical and Physiological Effects:
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has been shown to produce potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and opioid addiction. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of depression and anxiety. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has minimal effects on respiratory function, which reduces the risk of respiratory depression associated with opioid use.
実験室実験の利点と制限
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is a highly selective delta-opioid agonist, which reduces the risk of side effects associated with non-selective opioid agonists. It has been extensively studied in animal models of pain, addiction, and other neurological disorders, which makes it a valuable tool for research. However, 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is not currently approved for human use, which limits its clinical applications.
将来の方向性
There are several areas of research that could benefit from further investigation of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea. These include:
1. Development of novel delta-opioid agonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the potential use of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea in the treatment of depression, anxiety, and other psychiatric disorders.
3. Development of combination therapies that incorporate 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea with other drugs to enhance its therapeutic effects.
4. Investigation of the potential use of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea in the treatment of chronic pain and other neurological disorders.
5. Further investigation of the mechanism of action of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea and its effects on neurotransmitter release and other physiological processes.
合成法
The synthesis of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea involves a multi-step process that starts with the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then converted to 4-phenylcyclohexanone by oxidation with chromic acid. The final step involves the reaction of 4-phenylcyclohexanone with dimethylamine and urea to form 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea.
科学的研究の応用
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders. It has been shown to be highly effective in animal models of neuropathic pain, inflammatory pain, and opioid addiction. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1,3-dimethyl-1-(4-phenylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16-15(18)17(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWZUGEEZHQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

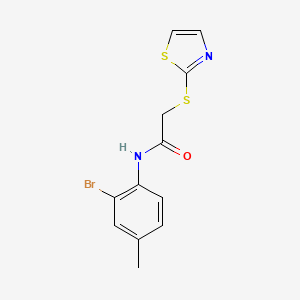
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
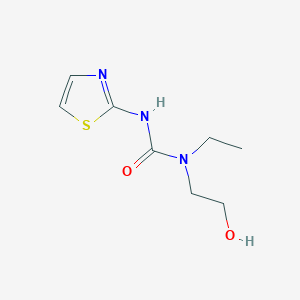
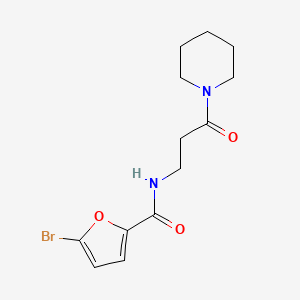
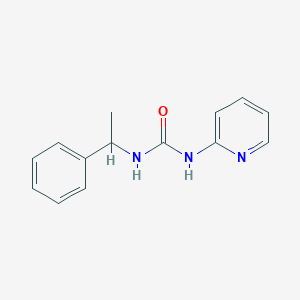
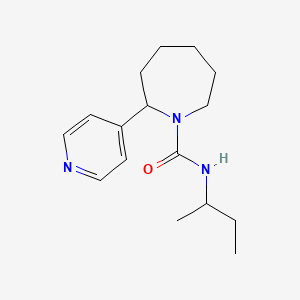
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
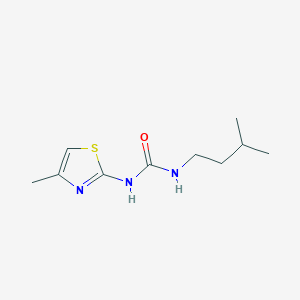
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)


